![molecular formula C24H34N4 B14653485 (E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 50313-81-0](/img/structure/B14653485.png)
(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] is an organic compound characterized by its unique structure, which includes a dodecane backbone and two pyridinylmethanimine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves the reaction of dodecane-1,12-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the pyridinyl groups.
Reduction: The major products are reduced forms of the imine groups.
Substitution: The major products are substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] involves its interaction with specific molecular targets. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the imine groups can interact with nucleophiles, leading to the formation of new bonds and the modification of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: This compound has a similar dodecane backbone but different functional groups.
1,2-Di(4-pyridyl)ethylene: This compound contains pyridinyl groups but has a different backbone structure.
Uniqueness
(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] is unique due to its specific combination of a dodecane backbone and pyridinylmethanimine groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
50313-81-0 |
|---|---|
Molekularformel |
C24H34N4 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
1-pyridin-2-yl-N-[12-(pyridin-2-ylmethylideneamino)dodecyl]methanimine |
InChI |
InChI=1S/C24H34N4/c1(3-5-7-11-17-25-21-23-15-9-13-19-27-23)2-4-6-8-12-18-26-22-24-16-10-14-20-28-24/h9-10,13-16,19-22H,1-8,11-12,17-18H2 |
InChI-Schlüssel |
YQXZZLLGJUXPHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=NCCCCCCCCCCCCN=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



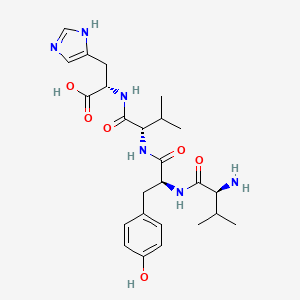
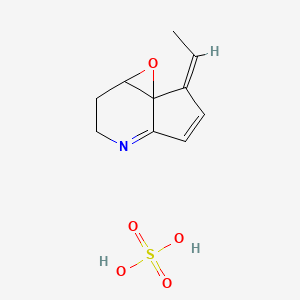
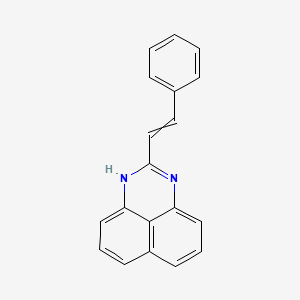

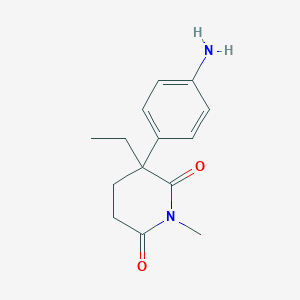
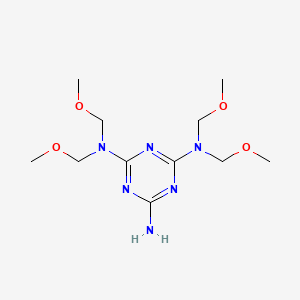
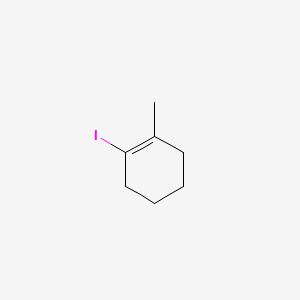
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
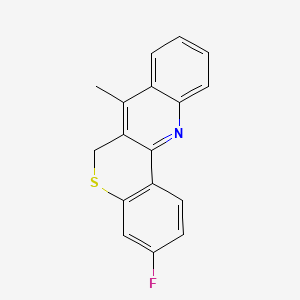
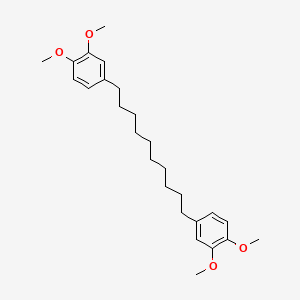
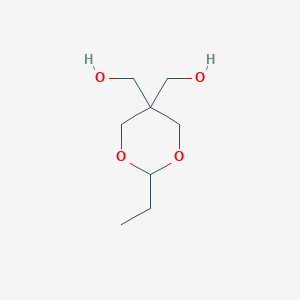
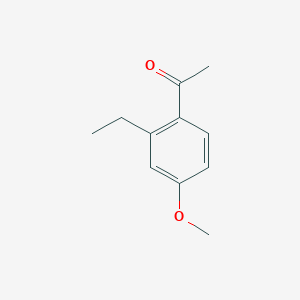
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
